Pyrrolo[1,2-b]pyridazin-4-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNUSWOUZKGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303407 | |
| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-71-4 | |
| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Pyrrolo 1,2 B Pyridazine Derivatives in Pharmaceutical Research
The exploration of pyrrolo[1,2-b]pyridazine (B13699388) derivatives in pharmaceutical research has a rich history, with early syntheses dating back to 1956. arkat-usa.org The initial interest in this scaffold was primarily from a chemical synthesis perspective. However, over the decades, the focus has shifted towards its potential applications in medicine, driven by the discovery of its diverse biological properties. arkat-usa.orgresearchgate.net
Reviews of the synthesis and properties of pyrrolo[1,2-b]pyridazines were published in 1977 and 2008, highlighting the sustained interest in this class of compounds. arkat-usa.orgresearchgate.net Since then, numerous studies have reported on new synthetic methodologies and the pharmacological potential of these derivatives. nih.gov The versatility of the pyrrolo[1,2-b]pyridazine core allows for the introduction of various substituents, leading to a wide array of compounds with different biological profiles. tandfonline.com
Key Milestones in Pyrrolo[1,2-b]pyridazine Research:
| Year | Milestone | Significance |
| 1956 | First synthesis of pyrrolo[1,2-b]pyridazine derivatives by Letsinger and Lasco. arkat-usa.org | Laid the foundation for the exploration of this heterocyclic system. |
| 1977 | Publication of the first comprehensive review on the synthesis and properties of pyrrolo[1,2-b]pyridazines. arkat-usa.org | Consolidated the existing knowledge and spurred further research. |
| 2008 | A subsequent review highlighted the continued high interest in the synthetic pathways and properties of these derivatives. arkat-usa.org | Demonstrated the enduring importance of the scaffold in medicinal chemistry. |
| Post-2008 | Numerous studies on the synthesis and biological activities of pyrrolo[1,2-b]pyridazine derivatives. researchgate.netnih.govresearchgate.net | Expanded the understanding of their therapeutic potential in various disease areas. |
Significance of Bridgehead Nitrogen Heterocycles in Drug Discovery
Bridgehead nitrogen heterocycles, including the pyrrolo[1,2-b]pyridazine (B13699388) system, are of paramount importance in drug discovery. nih.govnih.gov These structures are characterized by a nitrogen atom at the junction of two rings, which imparts a unique three-dimensional conformation. nih.gov This structural rigidity can be advantageous for several reasons in drug design. nih.govresearchgate.net
Firstly, the rigid framework can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov Secondly, the introduction of a bridgehead nitrogen can positively influence the pharmacokinetic properties of a molecule, such as metabolic stability and lipophilicity. nih.gov Many natural products and synthetic compounds containing this motif have demonstrated significant biological activities, including anticancer and antibacterial effects. rsc.org
The pyrrolo[2,1-f] tandfonline.comCurrent time information in Bangalore, IN.mdpi.comtriazine scaffold, a bioisostere of pyrrolo[1,2-b]pyridazine, is a well-known example of a privileged bridgehead nitrogen heterocycle with a wide range of biological activities. nih.govpitt.edu This highlights the general importance of this class of compounds in developing new therapeutic agents. nih.gov
Overview of Pyrrolo 1,2 B Pyridazine As a Privileged Scaffold
Strategies for Constructing the Pyrrolo[1,2-b]pyridazine SystemCurrent time information in Bangalore, IN.lew.ro
The construction of the pyrrolo[1,2-b]pyridazine scaffold can be broadly categorized into several key strategies, most of which involve the pyridazine ring as a starting material. nih.govbeilstein-journals.org These methods often utilize condensation or cycloaddition reactions to form the fused five-membered pyrrole ring. nih.govbeilstein-journals.org
The most prevalent and historically significant synthetic routes to the pyrrolo[1,2-b]pyridazine system begin with pyridazine or its substituted derivatives. These approaches leverage the reactivity of the pyridazine nitrogens to engage in reactions that ultimately lead to the fused bicyclic structure.
One of the earliest reported methods for synthesizing pyrrolo[1,2-b]pyridazine derivatives involves the reaction of pyridazines with acetylenic esters. arkat-usa.org This approach, first described by Letsinger and Lasco in 1956, involved the reaction of pyridazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which yielded the corresponding pyrrolo[1,2-b]pyridazine derivatives in modest yields of 25-27%. arkat-usa.org This reaction is a type of 1,3-dipolar cycloaddition, where the pyridazinium ylide, generated in situ, acts as the 1,3-dipole that reacts with the acetylenic ester (the dipolarophile). lew.ro
The general scheme involves the reaction of pyridazinium N-ylides with symmetrical or non-symmetrical acetylenic dipolarophiles. lew.ro The key intermediates, pyridazinium bromides, are typically prepared by reacting pyridazine or its derivatives with 2-bromoacetophenones. lew.ro
Table 1: Examples of Pyrrolo[1,2-b]pyridazines from Acetylenic Esters
| Pyridazine Derivative | Acetylenic Ester | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridazine | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl pyrrolo[1,2-b]pyridazine-6,7-dicarboxylate | 27 | arkat-usa.org |
The Chichibabin reaction represents a versatile and widely applied method for the synthesis of indolizine-like systems, including pyrrolo[1,2-b]pyridazines. arkat-usa.org This reaction typically involves the N-alkylation of a nitrogen-containing heterocycle with an α-halogenated carbonyl compound, followed by an intramolecular cyclization facilitated by a weak base, such as sodium bicarbonate. arkat-usa.orgclockss.org
This methodology was first applied to the pyrrolopyridazine series to confirm the structure of compounds obtained from the reaction between pyridazines and DMAD. arkat-usa.org For instance, 3,6-dimethylpyridazine (B183211) was quaternized with ethyl bromopyruvate, and the subsequent treatment of the resulting cycloimmonium bromide with sodium bicarbonate led to the formation of the ethyl ester of a pyrrolo[1,2-b]pyridazine-6-carboxylic acid. arkat-usa.org The synthesis can often be performed as a "one-pot" reaction, which is advantageous for larger-scale preparations. google.com
Table 2: Chichibabin Synthesis of Pyrrolo[1,2-b]pyridazin-6(5H)-one
| Reactant 1 | Reactant 2 | Base | Product | Conditions | Reference |
|---|
The reaction of pyridazines with cyclopropenones provides another effective route to the pyrrolo[1,2-b]pyridazine core. arkat-usa.org Lown and Matsumoto investigated the reaction between diphenylcyclopropenone (B372975) and various N-heterocyclic aromatic compounds. arkat-usa.org When pyridazine is reacted with diphenylcyclopropenone, it yields 5,6-diphenyl-7-hydroxy-pyrrolo[1,2-b]pyridazine in approximately 70% yield. arkat-usa.org This reaction is considered a formal [3+2] cycloaddition. scribd.com
This method has been utilized to prepare 5-substituted pyrrolo[1,2-b]pyridazines, which can be further functionalized. nih.gov The initial cycloadduct can undergo subsequent transformations; for example, treatment with acetic anhydride (B1165640) can lead to acetylated products. rsc.org
Table 3: Synthesis of Pyrrolo[1,2-b]pyridazines using Diphenylcyclopropenone
| Pyridazine | Cyclopropenone | Product | Yield (%) | Reference |
|---|
The synthesis of the pyrrolo[1,2-b]pyridazine system can also be achieved through the reaction of pyridazines with alkylidene-cyclopropane derivatives. nih.govbeilstein-journals.org This reaction is also classified as a formal [3+2] cycloaddition. arkat-usa.orgscribd.com The reaction between pyridazine and an alkylidenecyclopropane, typically in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), results in 5-alkyl substituted pyrrolopyridazines in moderate yields (39-49%). nih.govscribd.com This reaction is often carried out without a solvent. scribd.com
A productive strategy for synthesizing pyrrolo[1,2-b]pyridazine derivatives involves the transformation of oxazolo[3,2-b]pyridazinium salts using nucleophilic reagents. arkat-usa.orgnih.govbeilstein-journals.org Pyrrolopyridazine derivatives can be obtained in good yields from the reaction between oxazolo[3,2-b]pyridazinium perchlorates and the sodium salts of active methylene (B1212753) compounds like malononitrile, ethyl cyanoacetate, and diethyl malonate. arkat-usa.orgnih.govbeilstein-journals.org
The mechanism involves a nucleophilic attack at the 8a-position of the oxazolo[3,2-b]pyridazinium cation, which leads to the opening of the oxazole (B20620) ring. arkat-usa.org This is followed by a subsequent recyclization step that forms the desired pyrrolo[1,2-b]pyridazine ring system. arkat-usa.org More recently, this concept has been expanded to 1,3-dipolar cycloaddition reactions between mesoionic oxazolo-pyridazinones (generated in situ from 3(2H)pyridazinone acids and acetic anhydride) and acetylenic dipolarophiles like methyl or ethyl propiolate. mdpi.comnih.gov This reaction proceeds through a tricyclic intermediate that eliminates carbon dioxide to yield the final product. nih.gov
Table 4: Synthesis from Oxazolo[3,2-b]pyridazinium Perchlorates
| Oxazolo[3,2-b]pyridazinium Salt | Nucleophile (Sodium Salt) | Resulting Pyrrolo[1,2-b]pyridazine Derivative | Reference |
|---|---|---|---|
| Oxazolo[3,2-b]pyridazinium perchlorate | Malononitrile | 7-Amino-6-cyanopyrrolo[1,2-b]pyridazine | arkat-usa.org |
| Oxazolo[3,2-b]pyridazinium perchlorate | Ethyl cyanoacetate | 7-Amino-6-ethoxycarbonylpyrrolo[1,2-b]pyridazine | arkat-usa.org |
Syntheses Starting from Pyridazine and its Derivatives
Sonogashira Coupling of 3-Chloropyridazines
The Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has been applied to the synthesis of the pyrrolo[1,2-b]pyridazine scaffold. This approach typically involves the palladium- and copper-co-catalyzed reaction of a halogenated pyridazine with a terminal alkyne. nih.govorganic-chemistry.org
In one such pathway, 3-chloropyridazines are reacted with propargylic alcohol. The reaction is facilitated by a palladium catalyst, such as Pd(PPh₃)₂Cl₂–CuI, in the presence of an amine base like diethylamine, which also serves as the reaction medium. nih.govbeilstein-journals.org This initial coupling is followed by subsequent transformations to construct the fused pyrrole ring, leading to the desired bicyclic system. The versatility of the Sonogashira reaction allows for the introduction of various substituents onto the pyridazine core by selecting appropriately substituted alkynes, making it a valuable tool in the synthesis of functionalized pyrrolo[1,2-b]pyridazine derivatives.
| Starting Material | Alkyne | Catalyst System | Base/Solvent | Product | Ref. |
| 3-Chloropyridazine | Propargylic alcohol | Pd(PPh₃)₂Cl₂–CuI | Diethylamine | Pyrrolo[1,2-b]pyridazine derivative | nih.gov |
Reactions of Reissert Compounds with DMAD
The reaction of pyridazine-based Reissert compounds with acetylenic esters provides another route to the pyrrolo[1,2-b]pyridazine core. A Reissert compound, in this context, is formed from the reaction of pyridazine with an acyl chloride and a cyanide source. This intermediate can then undergo cycloaddition with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD). nih.govbeilstein-journals.org The reaction proceeds through a cycloaddition-elimination sequence to afford the aromatic pyrrolo[1,2-b]pyridazine system. This method highlights the utility of Reissert chemistry in expanding the synthetic toolbox for nitrogen-containing heterocycles. beilstein-journals.org
| Reissert Precursor | Dipolarophile | Key Step | Product Class | Ref. |
| Pyridazine | Dimethyl acetylenedicarboxylate (DMAD) | Cycloaddition | Pyrrolo[1,2-b]pyridazine | beilstein-journals.org |
Intramolecular Cyclization of Tetrahydro-3(2H)pyridazinones
Intramolecular cyclization strategies offer an effective means of constructing the pyrrolo[1,2-b]pyridazine ring system. One such method begins with appropriately substituted tetrahydro-3(2H)pyridazinones. arkat-usa.orgumich.edu These precursors, containing the necessary functionality, can be induced to cyclize under specific reaction conditions, forming the second five-membered pyrrole ring fused to the pyridazinone core. This synthetic pathway relies on the careful design of the acyclic or monocyclic precursor to ensure the efficient formation of the desired bicyclic product. The specific nature of the substituents and the choice of cyclization conditions are critical for the success of this transformation. arkat-usa.org
1,3-Dipolar Cycloaddition of Mesoionic Oxazolo[3,2-b]pyridazines
A highly effective and frequently employed method for synthesizing pyrrolo[1,2-b]pyridazines is the 1,3-dipolar cycloaddition of mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, also known as münchnones. arkat-usa.orgmdpi.com These mesoionic compounds are typically generated in situ from N-acyl-3(2H)pyridazinone acetic acids by treatment with a dehydrating agent like acetic anhydride. mdpi.comresearchgate.netnih.gov
The generated mesoionic dipole readily reacts with acetylenic dipolarophiles, such as methyl propiolate, ethyl propiolate, or dialkyl acetylenedicarboxylates. mdpi.comresearchgate.net The reaction proceeds via a [3+2] cycloaddition to form a tricyclic intermediate, which then undergoes a retro-cycloaddition reaction, extruding carbon dioxide to yield the stable, aromatic pyrrolo[1,2-b]pyridazine system. nih.gov The reaction is often regioselective when non-symmetrical alkynes are used. mdpi.comnih.gov
| Mesoionic Precursor | Dipolarophile | Reaction Conditions | Product | Yield | Ref. |
| 6-Chloro-3-oxo-2H-pyridazine-2-acetic acid | Methyl propiolate | Acetic anhydride, 90°C | Methyl 2-chloro-7-oxo-5,7-dihydropyrrolo[1,2-b]pyridazine-5-carboxylate | 45% | mdpi.com |
| 6-Phenyl-3-oxo-2H-pyridazine-2-acetic acid | Ethyl propiolate | Acetic anhydride, 90°C | Ethyl 2-phenyl-7-oxo-5,7-dihydropyrrolo[1,2-b]pyridazine-5-carboxylate | 52% | mdpi.com |
| Mesoionic oxazolo[3,2-b]pyridazine | Diethyl acetylenedicarboxylate | Toluene, reflux | Diethyl pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate derivative | - | researchgate.net |
1,3-Dipolar Cycloaddition of Pyridazinium N-Ylides to Olefinic and Acetylenic Dipolarophiles
The 1,3-dipolar cycloaddition of pyridazinium N-ylides is one of the most important and versatile methods for preparing the pyrrolo[1,2-b]pyridazine skeleton. arkat-usa.orglew.ro In this approach, pyridazinium N-ylides are generated in situ from the corresponding N-phenacylpyridazinium bromides by treatment with a base, typically triethylamine. lew.rolew.ro
These reactive ylides then undergo cycloaddition with a variety of dipolarophiles. When acetylenic dipolarophiles like methyl propiolate or diethyl acetylenedicarboxylate are used, the reaction directly yields the aromatic pyrrolo[1,2-b]pyridazine. lew.roresearchgate.net When olefinic dipolarophiles such as acrylonitrile (B1666552) are employed, the initial product is a tetrahydropyrrolo[1,2-b]pyridazine cycloadduct. lew.ro This intermediate can then be aromatized through dehydrogenation, for which oxidizing agents like tetrakis-pyridine cobalt(II) dichromate (TPCD) have been effectively used, to furnish the final pyrrolo[1,2-b]pyridazine derivative. lew.ro The reaction with non-symmetrical dipolarophiles is generally found to be completely regioselective. lew.rolew.ro
| Pyridazinium Salt | Dipolarophile | Conditions | Product | Yield | Ref. |
| N-Phenacyl-3-methylpyridazinium bromide | Methyl propiolate | CH₂Cl₂, Et₃N, RT | Methyl 7-benzoyl-2-methylpyrrolo[1,2-b]pyridazine-5-carboxylate | - | lew.ro |
| N-(4-Bromophenacyl)pyridazinium bromide | Acrylonitrile | 1. CH₂Cl₂, Et₃N2. DMF, TPCD, 80-90°C | 7-(4-Bromobenzoyl)-5-cyanopyrrolo[1,2-b]pyridazine | Good | lew.ro |
| N-Phenacylpyridazinium bromide | Ethyl propiolate | CH₂Cl₂, Et₃N, RT | Ethyl 7-benzoyl-pyrrolo[1,2-b]pyridazine-5-carboxylate | - | researchgate.net |
Syntheses from Pyridazines and Cyclic Olefins
The synthesis of the pyrrolo[1,2-b]pyridazine ring system can also be achieved through reactions involving pyridazines and cyclic olefins. arkat-usa.orgumich.edu This method represents a cycloaddition approach where the pyridazine ring acts as one of the components. The specific nature of the cyclic olefin and the reaction conditions dictate the pathway of the reaction and the structure of the resulting products. This route often involves multi-step sequences, potentially including initial cycloaddition followed by rearrangement or dehydrogenation steps to arrive at the final aromatic heterocyclic system. arkat-usa.org
Syntheses from Pyridazines and Spirocyclopropenes
An interesting and less common approach involves the reaction of pyridazines with strained ring systems like cyclopropenones or spirocyclopropenes. arkat-usa.orgumich.edu For instance, the reaction between pyridazine and diphenylcyclopropenone has been reported to yield 5,6-diphenyl-7-hydroxy-pyrrolo[1,2-b]pyridazine in good yield. arkat-usa.org This transformation is believed to proceed through a complex mechanism involving initial cycloaddition, followed by ring-opening and subsequent intramolecular cyclization and rearrangement to form the stable, substituted pyrrolo[1,2-b]pyridazine product. arkat-usa.orgnih.gov
| Pyridazine Derivative | Reagent | Product | Yield | Ref. |
| Pyridazine | Diphenylcyclopropenone | 5,6-Diphenyl-7-hydroxy-pyrrolo[1,2-b]pyridazine | ~70% | arkat-usa.org |
Syntheses Starting from the Pyrrole Ring and its Derivatives
A primary and historically significant method for constructing the pyrrolo[1,2-b]pyridazine scaffold involves the use of 1-aminopyrrole (B1266607) and its derivatives. nih.gov This approach leverages the nucleophilic character of the pyrrole nitrogen to form the second heterocyclic ring.
One of the original methods, reported by Flitsch and Krämer, involves the condensation of 1-aminopyrrole with β-dicarbonyl compounds. For instance, the reaction of 1-aminopyrrole with benzoylacetone (B1666692) yields a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine. Similarly, phenylmalonaldehyde reacts with 1-aminopyrrole to produce 3-phenylpyrrolopyridazine. The parent, unsubstituted pyrrolo[1,2-b]pyridazine, has been synthesized in a 21% yield from the reaction of 1-aminopyrrole with 3-ethoxyacrolein diethylacetal.
A more recent development involves a novel synthetic route that proceeds through a BOC-protected 1-aminopyrrole derivative. nih.gov This method provides an unprecedented approach to highly substituted pyrrolo[1,2-b]pyridazines from readily available and environmentally benign starting materials. nih.gov The reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate, followed by condensation of the resulting carbamate (B1207046) derivative with a chalcone, offers a facile new pathway to this heterocyclic system. nih.govresearchgate.net
Another innovative strategy is a domino coupling-isomerization-condensation reaction. rsc.org This palladium/copper-catalyzed process utilizes readily accessible (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles to construct functionalized pyrrolo[1,2-b]pyridazines. rsc.org The cascade involves a Sonogashira cross-coupling, followed by isomerization and an intramolecular condensation. rsc.org
Syntheses through Rearrangement Reactions
The synthesis of pyrrolo[1,2-b]pyridazines can also be achieved through rearrangement reactions, although this is a less common approach compared to condensation and cycloaddition strategies. arkat-usa.orgumich.edu These methods often involve the transformation of a pre-existing heterocyclic system into the desired pyrrolo[1,2-b]pyridazine framework. While specific examples focusing solely on rearrangement are not as prevalent in recent literature, the classification acknowledges the possibility of such synthetic transformations. arkat-usa.orgumich.edu
Syntheses from Acyclic Compounds
The construction of the pyrrolo[1,2-b]pyridazine core from acyclic precursors is a versatile strategy that allows for the introduction of a wide range of substituents. These methods typically involve condensation or cycloaddition reactions to form the bicyclic system in a single or multi-step sequence.
A classical approach to the pyrrolo[1,2-b]pyridazine ring system is the condensation of 1,4,7-triketones with hydrazine (B178648) hydrate. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net This reaction first forms the pyridazine ring through the reaction of the 1,4-dicarbonyl moiety with hydrazine, followed by a subsequent intramolecular condensation of the remaining keto group with the newly formed pyridazine ring to create the fused pyrrole ring. The final step often involves a dehydrogenation to yield the aromatic pyrrolo[1,2-b]pyridazine. researchgate.netbeilstein-journals.orgresearchgate.net
Intramolecular [4+2] cycloaddition reactions of in-situ generated azoalkenes represent a powerful method for the synthesis of dihydropyridazines and pyridazines, which can be precursors to or include the pyrrolo[1,2-b]pyridazine scaffold. rsc.orgresearchgate.net Azoalkenes, also known as 1,2-diaza-1,3-butadienes, are highly reactive dienes that can be generated from α-halohydrazones under basic conditions. researchgate.net
These reactions can proceed with unactivated dienophiles, such as terminal alkenoic and alkynoic acids, providing an alternative to other synthetic methods. For example, azoalkenes derived from pent-4-enoic acid hydrazide can undergo intramolecular cycloaddition to form tetrahydro-pyrrolo[1,2-b]pyridazine derivatives. thieme-connect.com The reaction conditions, such as temperature, can be judiciously chosen to control the selectivity of the cycloaddition. rsc.org This methodology is notable for its efficiency, good functional group tolerance, and applicability to one-pot syntheses under metal- and base-free conditions. rsc.org
The reaction between cyanacetic acid hydrazide and 3-bromo-1,1,3-tricyano-2-phenylpropene is a specific and effective method for the synthesis of substituted pyrrolo[1,2-b]pyridazines. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netumich.edu This condensation reaction leads to the formation of the bicyclic system with a high degree of functionalization. researchgate.net The reaction of 2-phenyl-1,1,3-tricyanopropene with N-bromosuccinimide (NBS) yields 2-phenyl-1,1,3-tricyano-3-bromopropene, which then reacts with cyanacetohydrazide to afford the pyrrolo[1,2-b]pyridazine derivative. researchgate.net
Regioselective Synthesis and Structural Confirmation
Regioselectivity is a critical aspect of the synthesis of substituted pyrrolo[1,2-b]pyridazines, particularly when using unsymmetrical starting materials. Various strategies have been developed to control the orientation of substituents on the final heterocyclic ring.
One notable example of regioselective synthesis is the 1,3-dipolar cycloaddition reaction between mesoionic oxazolo-pyridazinones and non-symmetrical activated alkynes like methyl or ethyl propiolate. researchgate.netmdpi.com The mesoionic compounds are generated in-situ from 3(2H)pyridazinone acids. researchgate.netresearchgate.net The regioselectivity of this cycloaddition is high, with the ester group of the cycloadduct predominantly found at the 5-position of the pyrrolo[1,2-b]pyridazine ring. mdpi.com
The structural confirmation of the synthesized pyrrolo[1,2-b]pyridazine derivatives is unequivocally established through a combination of spectroscopic techniques and X-ray crystallography. lew.ronih.gov
NMR Spectroscopy : 1H and 13C NMR, along with 2D NMR techniques like COSY and HETCOR, are instrumental in determining the connectivity of atoms and the positions of substituents. lew.robeilstein-journals.org For instance, in the 1H-NMR spectrum of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, the coupling constants between adjacent protons on the pyridazine and pyrrole rings provide clear evidence for their relative positions. nih.gov
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. nih.govbeilstein-journals.org
Table of Research Findings on Pyrrolo[1,2-b]pyridazine Synthesis
| Synthetic Method | Key Reactants | Product Features | Supporting Evidence | Reference(s) |
|---|---|---|---|---|
| From Pyrrole Derivatives | 1-aminopyrrole and β-dicarbonyl compounds | Substituted pyrrolopyridazines | Formation of single isomers | |
| From Pyrrole Derivatives | BOC-protected 1-aminopyrrole derivative and chalcone | Highly substituted pyrrolo[1,2-b]pyridazines | Novel and facile approach | nih.gov |
| From Acyclic Compounds | 1,4,7-Triketones and hydrazine hydrate | Aromatic pyrrolo[1,2-b]pyridazines | Condensation followed by dehydrogenation | researchgate.netbeilstein-journals.orgresearchgate.net |
| Intramolecular Cycloaddition | In-situ generated azoalkenes | Tetrahydro-pyrrolo[1,2-b]pyridazine derivatives | High efficiency and functional group tolerance | rsc.org |
| Regioselective Synthesis | Mesoionic oxazolo-pyridazinones and propiolate esters | Regioisomeric pyrrolo[1,2-b]pyridazines | High regioselectivity for the 5-substituted product | researchgate.netmdpi.com |
Spectroscopic Characterization
The structural elucidation of pyrrolo[1,2-b]pyridazine derivatives is heavily reliant on modern spectroscopic techniques. While specific data for Pyrrolo[1,2-b]pyridazin-4-ylamine is not extensively available in public literature, a comprehensive understanding can be derived from the analysis of its various substituted analogs. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction are crucial for confirming the structure of these compounds. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: In the ¹H-NMR spectra of pyrrolo[1,2-b]pyridazine derivatives, the protons on the pyridazine and pyrrole rings exhibit characteristic signals. For instance, in 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, the H-5 and H-6 protons of the pyrrole moiety appear as a doublet and a double quartet, respectively, while the H-3 and H-4 protons of the pyridazine ring show up as doublets. nih.gov For other derivatives, the protons of the pyridazine moiety often present as an ABC system. researchgate.net The spatial proximity of substituents can cause significant deshielding of adjacent protons, a feature that is consistently used in structural assignments. researchgate.net
¹³C-NMR: The ¹³C-NMR spectra are equally informative. The chemical shifts of the carbon atoms in the fused ring system are well-documented for various derivatives. nih.gov For example, in a dihydropyrrolo[1,2-b]pyridazine derivative, quaternary carbons of the pyrrole ring were reported to resonate at specific chemical shifts. nih.gov Heteronuclear multiple bond correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are often employed to unambiguously assign the carbon and proton signals. nih.govmdpi.com
Interactive Table: Representative ¹H and ¹³C NMR Data for Substituted Pyrrolo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Key Observations | Reference(s) |
| 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | ¹H | 2.62 (7-Me), 6.47 (H-6), 6.67 (H-5), 6.82 (H-3), 7.72 (H-4) | Signals correspond to the substituted bicyclic core. | nih.gov |
| 5-acetyl-pyrrolo[1,2-b]pyridazine derivative | ¹H | 8.86-8.93 (H-4) | H-4 is highly deshielded due to the adjacent acetyl group. | researchgate.net |
| 4,7-bis-(4-fluoro-phenyl)-5-isopropyl-2,6-diphenyl-3,4-dihydropyrrolo[1,2-b]pyridazine | ¹³C | 22.6, 23.8, 25.3 (isopropyl), 31.5 (CH₂), 34.7 (CH) | DEPT spectrum confirms the presence of various carbon types. | beilstein-journals.org |
| 7-aroyl-5-carboethoxy-pyrrolo[1,2-b]pyridazines | ¹H & ¹³C | - | Structures confirmed by COSY and HETCOR experiments. | researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the presence of specific functional groups within the molecule. arkat-usa.org For pyrrolo[1,2-b]pyridazine derivatives, the IR spectra can confirm the presence of substituents like carbonyl groups (from esters or ketones), cyano groups, or the absence thereof. nih.govnih.gov For example, in the synthesis of a dihydropyrrolo[1,2-b]pyridazine, the absence of a C=O absorption band in the IR spectrum was a key piece of evidence for the final structure. nih.govbeilstein-journals.org In N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone system, characteristic absorption bands around 3248 and 3331 cm⁻¹ indicated the presence of -NH- and -NH₂ groups. mdpi.com
Interactive Table: Characteristic IR Absorptions for Pyrrolo[1,2-b]pyridazine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Compound Context | Reference(s) |
| C=O (Ketone) | ~1647, ~1695 | 5-acetyl-7-aroyl-pyrrolo[1,2-b]pyridazine derivatives | researchgate.net |
| C≡N (Cyano) | ~2220-2223 | 5-cyano-7-aroyl-pyrrolo[1,2-b]pyridazine derivatives | lew.ro |
| C=O (Ester) | ~1666-1688 | Pyrrolo[1,2-b]pyridazines with an ester group at position 5 | nih.gov |
| N-H, NH₂ | ~3248, ~3331 | N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of pyrrolo[1,2-b]pyridazine derivatives and providing clues about their structure through fragmentation patterns. arkat-usa.org High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds. nih.gov For many reported derivatives, the molecular ion peak (M⁺) is readily observed, confirming the successful synthesis of the target molecule. nih.govbeilstein-journals.org While detailed fragmentation studies are not extensively reported, the stability of the fused aromatic ring system suggests that fragmentation would likely involve the loss of substituents from the core structure.
X-ray Diffraction
Interactive Table: X-ray Crystallography Data for a Representative Pyrrolo[1,2-b]pyridazine Derivative
| Parameter | Value | Compound | Reference(s) |
| Crystal System | Monoclinic | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | nih.gov |
| Space Group | P2₁/c | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | nih.gov |
| Key Feature | Planar molecule | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | nih.govnih.gov |
| Intermolecular Interaction | π-π stacking | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | nih.gov |
| Crystal System | Triclinic | Methyl 2-benzoyl-7-(p-tolyl)pyrrolo[1,2-b]pyridazine-5-carboxylate | mdpi.comnih.gov |
Green Chemistry Approaches and Modern Synthetic Techniques
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds. For pyrrolo[1,2-b]pyridazines, modern techniques such as microwave-assisted synthesis have been explored to develop more environmentally friendly and efficient protocols.
Microwave Irradiation
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrrolo[1,2-b]pyridazine scaffolds. researchgate.net This technique often leads to significantly reduced reaction times, increased yields, and the use of smaller quantities of solvents compared to conventional heating methods. nih.gov
For instance, the 1,3-dipolar cycloaddition reactions to form pyrrolodiazine derivatives have been successfully carried out under microwave irradiation. nih.gov In one study, reaction times were dramatically reduced from 6 hours under conventional heating to just 10 minutes using microwaves, with a five-fold reduction in the amount of solvent required. nih.gov This not only accelerates the synthetic process but also aligns with the green chemistry goal of reducing waste. Both liquid-phase and solid-phase microwave-assisted syntheses of highly fluorescent pyrrolopyridazine derivatives have been reported, demonstrating the versatility of this technology. researchgate.net The synthesis of related pyridazine heterocycles has also been achieved using ultrasound irradiation in water, further highlighting the move towards greener synthetic methods. growingscience.com
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrolodiazine Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Reference(s) |
| Reaction Time | 6 hours | 10 minutes | Drastic reduction in time | nih.gov |
| Yield | 74-81% | 81-94% | Higher yields | nih.gov |
| Solvent Volume | ~5 times more | Reduced amount | Less solvent waste | nih.gov |
The development of such domino reactions and multicomponent processes, often facilitated by microwave irradiation, represents a significant step forward in the sustainable synthesis of complex heterocyclic systems like pyrrolo[1,2-b]pyridazines. researchgate.netrsc.org
Anticancer Activity
Derivatives of the pyrrolo[1,2-b]pyridazine core have demonstrated notable potential as anticancer agents. nih.govnih.gov Extensive research has been dedicated to developing new antiproliferative drugs based on this scaffold, aiming for improved efficacy and reduced toxicity. nih.gov Some pyrrolo[1,2-b]pyridazine derivatives have been investigated as analogues of phenstatin (B1242451), a potent inhibitor of tubulin polymerization, by replacing its 3'-hydroxy-4'-methoxyphenyl ring with the pyrrolo[1,2-b]pyridazine moiety. nih.govnih.gov
Inhibition of Cell Proliferation and Growth in Cancer Cell Lines (e.g., MCF-7, LoVo, SK-OV-3, H460, PANC, ASPC-1, BRCA2-deficient V-C8, BRCA1-deficient MDA-MB-436)
The anticancer potential of pyrrolo[1,2-b]pyridazine analogues has been substantiated through their cytotoxic activity against a variety of human tumor cell lines.
Newly synthesized pyrrolo[1,2-b]pyridazine derivatives have been evaluated for their antiproliferative effects on several human cancer cell lines, including LoVo (colon adenocarcinoma), SK-OV-3 (ovary carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov For instance, certain halogen-free derivatives and those containing a chlorine atom showed a significant decrease in cell viability in these cell lines. nih.gov Specifically, treatment with 400 μM of compound 5b , a pyrrolo[1,2-b]pyridazine derivative, reduced LoVo cell viability to 60.33%, while compound 5e reduced it to 67.38%. nih.gov Another derivative, 5a , inhibited cell growth by approximately 21-22% at concentrations of 50 and 100 μM. nih.gov
In studies involving phenstatin analogues, several pyrrolo[1,2-b]pyridazine derivatives exhibited very good antiproliferative activity, with GI50 values below 100 nM across a panel of cancer cell lines, including those for colon, ovarian, and breast cancer. nih.govnih.gov
Furthermore, the antiproliferative activity of certain pyrrolo[1,2-b]pyridazine derivatives has been demonstrated in cell lines with specific genetic deficiencies that make them vulnerable to certain types of DNA damage repair inhibition. For example, compound 15b , a 2-substituted pyrrolo[1,2-b]pyridazine derivative, effectively reduced cell proliferation and growth in BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cell lines. nih.gov
Below is a table summarizing the antiproliferative activity of selected Pyrrolo[1,2-b]pyridazine analogues.
| Compound | Cell Line | Cancer Type | Activity |
| 15b | V-C8 | BRCA2-deficient | CC50: 340 nM nih.gov |
| 15b | MDA-MB-436 | BRCA1-deficient | CC50: 106 nM nih.gov |
| 5a | LoVo | Colon Adenocarcinoma | Viability reduced to 63.46% at 400 µM nih.gov |
| 5b | LoVo | Colon Adenocarcinoma | Viability reduced to 60.33% at 400 µM nih.gov |
| 5c | LoVo | Colon Adenocarcinoma | Viability reduced to 61.09% at 400 µM nih.gov |
| 5e | LoVo | Colon Adenocarcinoma | Viability reduced to 67.38% at 400 µM nih.gov |
| Analogue 3h * | MCF-7 | Breast Cancer | IC50: 1.95 ± 0.04 μM nih.gov |
| Note: Compound 3h is a pyrrolo[1,2-a]pyrazine (B1600676) derivative. |
Mechanism of Action Studies
To understand the basis of their anticancer effects, researchers have investigated the molecular mechanisms of action of pyrrolo[1,2-b]pyridazine derivatives. These studies have primarily focused on their interactions with key cellular targets involved in cancer progression, such as tubulin and various protein kinases.
Tubulin Binding Site Interaction
One of the key mechanisms underlying the anticancer activity of certain pyrrolo[1,2-b]pyridazine derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle, making them an important target in cancer therapy. uniprot.org Molecular modeling studies, specifically docking experiments, have been performed on biologically active pyrrolo[1,2-b]pyridazine derivatives designed as phenstatin analogues. nih.govnih.gov These studies revealed that the compounds have a good compatibility with the colchicine (B1669291) binding site on tubulin, suggesting that they exert their antiproliferative effects by disrupting microtubule dynamics, similar to other colchicine-site inhibitors. researchgate.netnih.govnih.gov
Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. acs.org Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. acs.org Several pyrrolo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of various kinases. nih.gov
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for signaling from cytokine receptors. eurekaselect.com The JAK/STAT signaling pathway is implicated in inflammatory diseases, autoimmune disorders, and malignancies. eurekaselect.com
A significant breakthrough was the discovery of a class of pyrrolo[1,2-b]pyridazine-3-carboxamides as novel JAK inhibitors. nih.gov Rational design led to the identification of analogues with potent inhibitory activity. For example, compound 5g , a (2-fluoro-2-methylcyclopentyl)amino analogue, was found to be a nanomolar inhibitor of both JAK3 and TYK2. nih.gov This compound also showed functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway, which is an important consideration as JAK2 inhibition can be associated with hematopoietic side effects. nih.govresearchgate.net The development of these compounds highlights the potential of the pyrrolo[1,2-b]pyridazine scaffold for creating selective or multi-JAK inhibitors. eurekaselect.com
| Compound | Target Kinase | IC50 (nM) |
| Analogue 5g | JAK3 | 1.9 nih.gov |
| Analogue 5g | TYK2 | 1.0 nih.gov |
| Analogue 5g | JAK1 | 42 nih.gov |
| Analogue 5g | JAK2 | 270 nih.gov |
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. mdpi.com Inhibiting PARP-1 in cancers that have defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethality, making PARP-1 a validated target for cancer therapy. nih.govmdpi.com
A library of new 2-substituted pyrrolo[1,2-b]pyridazine derivatives was synthesized and identified as PARP inhibitors. nih.gov Structure-activity relationship studies led to the discovery of compounds 15a and 15b , which demonstrated potent and selective activity against PARP-1 over the related PARP-2 enzyme. nih.gov This selectivity is a desirable feature in the development of PARP inhibitors. The most potent compounds from this series effectively inhibited the proliferation of cancer cells deficient in BRCA1 and BRCA2, confirming their mechanism of action through synthetic lethality. nih.gov
| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. PARP-2) |
| 15a | PARP-1 | 1.8 nih.gov | ~29-fold nih.gov |
| 15b | PARP-1 | 11.2 nih.gov | ~5-fold nih.gov |
PI3K Alpha Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for numerous cellular functions, including cell growth, proliferation, and survival. Its deregulation, particularly through activating mutations in the PIK3CA gene, is a frequent event in various cancers, making it a significant therapeutic target. nih.gov While direct evidence for this compound as a PI3K alpha inhibitor is not extensively detailed in the provided context, the broader class of imidazo[1,2-b]pyridazines has been investigated for PI3K inhibitory activity. google.com
Specifically, novel S-heterocyclyl-θ-aryl-substituted 2-methyl-imidazo[1,2-b]pyridazines have been synthesized and evaluated for their potential to inhibit kinases within the PI3K-related protein kinase family. google.com These compounds are explored for their therapeutic potential in treating inflammatory conditions, obstructive airway diseases, and proliferative diseases like cancer, which are known to be responsive to the inhibition of PI3K, mTOR, DNA protein kinase, ATM, and ATR activities. google.com The development of isoform-specific inhibitors, such as those targeting the p110α catalytic isoform (PI3Kα), has shown promise in providing enhanced efficacy and a better toxicity profile in breast cancer treatment. nih.gov
c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Several pyrrolo-pyridine and pyrrolo-pyrimidine derivatives have been developed as potent c-Met kinase inhibitors.
In one study, eight series of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone moiety were designed and synthesized. nih.gov Among these, compound 22g demonstrated excellent activity against several cancer cell lines, with IC50 values of 2.19 µM (A549), 1.32 µM (HepG2), 6.27 µM (MCF-7), and 4.63 µM (PC-3), surpassing the lead compound Foretinib. nih.gov Structure-activity relationship (SAR) studies revealed that the pyrrolo[2,3-b]pyridine scaffold with a 4-oxo-pyridazinone moiety was superior to the pyrrolo[2,3-d]pyrimidine scaffold with a 6-oxo-pyridazinone moiety. nih.gov
Another class of compounds, the imidazo[1,2-b]pyridazines, have also been explored as c-Met inhibitors. For instance, NVP-BVU972 [6-[6-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazin-3-ylmethyl]-quinoline] was identified as a potent c-Met inhibitor. aacrjournals.org X-ray crystallography revealed that the imidazo-pyridazine core of NVP-BVU972 engages in π-stacking with the aromatic side chain of Y1230 in the MET kinase domain, a key binding interaction. aacrjournals.org
Furthermore, the triazolopyrazine scaffold, which can be considered a bioisostere of the pyrrolopyridazine core, has yielded potent and selective c-Met inhibitors. PF-04217903 , 2-(4-(1-(quinolin-6-ylmethyl)-1H- wipo.intnih.govnih.govtriazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, emerged from lead optimization as an extremely potent and exquisitely selective c-Met inhibitor with good oral pharmacokinetic properties and an acceptable preclinical safety profile, leading to its evaluation in Phase I clinical trials for cancer treatment. researchgate.net
| Compound | Scaffold | Cancer Cell Line | IC50 (µM) |
| 22g | Pyrrolo[2,3-b]pyridine | A549 | 2.19 ± 0.45 |
| HepG2 | 1.32 ± 0.26 | ||
| MCF-7 | 6.27 ± 1.04 | ||
| PC-3 | 4.63 ± 0.83 | ||
| NVP-BVU972 | Imidazo[1,2-b]pyridazine (B131497) | GTL-16 | 0.066 ± 0.013 |
| EBC-1 | 0.032 ± 0.016 | ||
| MKN-45 | 0.082 ± 0.006 |
Data for NVP-BVU972 represents inhibition of proliferation in MET-amplified human cancer cells. aacrjournals.org
Pim Kinase Inhibition (PIM-1, PIM-2, PIM-3)
The Pim family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are constitutively active and play a significant role in tumor cell growth and survival. researchgate.net They are overexpressed in a variety of hematological and solid cancers, making them attractive therapeutic targets. researchgate.net Several scaffolds related to pyrrolopyridazine have been investigated for their Pim kinase inhibitory activity.
Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of the entire Pim kinase family. nih.gov For example, SGI-1776 , an imidazo[1,2-b]pyridazine derivative, demonstrated low nanomolar affinity for all three Pim family members. nih.gov This compound was identified through in silico screening and subsequently synthesized and characterized. nih.gov It has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells and has entered human clinical trials. nih.gov
Another related scaffold, the pyrrolo[1,2-a]pyrazinones, has also yielded potent and selective Pim kinase inhibitors. nih.govrcsb.org Through a combination of natural product-inspired library generation and rational optimization guided by crystallography, compounds with low micromolar to potent nanomolar IC50 values against Pim isoforms were discovered. nih.govrcsb.org For instance, compound 15a from a series of pyrrolo[1,2-a]pyrazinones was found to be a potent Pim kinase inhibitor with excellent selectivity against a large panel of other kinases. nih.gov
More recently, 3-aryl-3H- wipo.intnih.govnih.govtriazolo[4,5-b]pyridin-5-ylamine compounds were identified as potent and selective Pim kinase inhibitors with oral bioavailability. researchgate.net These compounds demonstrated low nanomolar potency against PIM-1, 2, and 3 and exhibited high selectivity. researchgate.net
| Compound | Scaffold | Target | IC50 (nM) |
| SGI-1776 | Imidazo[1,2-b]pyridazine | Pim-1 | Low nM |
| Pim-2 | Low nM | ||
| Pim-3 | Low nM | ||
| 15a | Pyrrolo[1,2-a]pyrazinone | Pim-1 | Potent |
| Unnamed | 3-aryl-3H- wipo.intnih.govnih.govtriazolo[4,5-b]pyridin-5-ylamine | Pim-1, 2, 3 | Low nM |
IGF-1R Tyrosine Kinase Inhibition
The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth and survival. Its overexpression is associated with various cancers. researchgate.net The pyrrolo[2,3-b]pyridine scaffold has been a key focus in the development of IGF-1R inhibitors.
Exploration of the structure-activity relationship (SAR) of a series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel and potent inhibitors of the IGF-1R tyrosine kinase. researchgate.netnih.gov Several of these compounds demonstrated nanomolar potency in both enzymatic and cellular mechanistic assays. nih.gov
Similarly, the evaluation of a series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines, another related heterocyclic system, as IGF-1R inhibitors has been reported. nih.gov These compounds also showed nanomolar potencies in in vitro enzyme and cellular assays and exhibited promising in vivo pharmacokinetic profiles in rats. nih.gov
CHK1 Kinase Inhibition
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that is a central player in the DNA damage response network. nih.gov Inhibition of CHK1 can sensitize cancer cells to the effects of chemotherapy. The pyrrolocarbazole scaffold has been investigated for its CHK1 inhibitory properties.
The synthesis of substituted pyrrolo[3,4-a]carbazole-1,3-diones and related compounds has been reported, and their inhibitory activity against CHK1 was evaluated. nih.gov These studies indicated that the lower D heterocycle of the carbazole (B46965) system is not absolutely required for CHK1 inhibition. nih.gov
In a different approach, structure-guided evolution of inhibitors starting from a pyrazolopyridine scaffold led to the identification of potent and selective CHK1 inhibitors. nih.gov This process involved scaffold morphing through several intermediates, including tricyclic pyrimido[2,3-b]azaindoles and N-(pyrazin-2-yl)pyrimidin-4-amines, ultimately leading to highly potent isoquinoline (B145761) inhibitors like SAR-020106 . nih.gov This compound demonstrated efficacy in potentiating the effects of chemotherapeutic agents in preclinical models. nih.gov
| Compound | Scaffold | Target | IC50 (nM) |
| SAR-020106 | Isoquinoline | CHK1 | Potent |
| Staurosporine | Indolocarbazole | CHK1 | 2.1 ± 1.8 |
| CHK2 | 27 ± 8 |
Staurosporine is a known, non-selective kinase inhibitor included for comparison. nih.gov
Other Kinase Targets (e.g., VEGFR2, SYK, CK2, AKT)
The pyrrolo[1,2-b]pyridazine scaffold and its analogues have demonstrated activity against a range of other kinases, highlighting their potential as privileged structures in kinase inhibitor design.
VEGFR2: Pyrrolo[1,2-b]pyridazine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. researchgate.net
SYK: While specific data on this compound is not provided, the broader class of kinase inhibitors often shows cross-reactivity, and SYK (Spleen Tyrosine Kinase) is a relevant target in inflammation and oncology.
CK2: Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and survival. d-nb.info Inhibition of CK2 can downregulate the Akt/PKB pathway, which is crucial for cell survival. nih.gov While direct inhibition by pyrrolo[1,2-b]pyridazines is not detailed, the pyrazolopyrimidine scaffold has been used to develop highly selective CK2 inhibitors like SGC-CK2-1 . nih.gov
AKT: The Akt/PKB pathway is a downstream effector of PI3K and is frequently dysregulated in cancer. mdpi.com Inhibition of upstream kinases like CK2 can lead to the downregulation of Akt activity. nih.gov
Modulation of Hypoxia Inducible Factor (HIF) and HIF Hydroxylase Enzymes
Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). google.com Under normal oxygen conditions, HIF-α is rapidly degraded. However, under hypoxic conditions, HIF-α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival. google.combmbreports.org
One of the key mechanisms regulating HIF-α stability is through the action of HIF hydroxylase enzymes. wipo.int These enzymes hydroxylate HIF-α, marking it for degradation. Therefore, inhibiting HIF hydroxylases can lead to the stabilization and increased activity of HIF. google.com
Pyrrolo[1,2-b]pyridazine derivatives have been specifically designed and synthesized as modulators of HIF stability through the inhibition of HIF hydroxylase enzymes. wipo.intgoogle.com These compounds, by inhibiting HIF hydroxylase activity, increase the stability and/or activity of HIF. google.com This modulation of the HIF pathway has therapeutic potential for conditions associated with ischemia or hypoxia. google.com
The modulation of HIF is a complex process. For instance, a pyrrolinone alkaloid, langkamide , isolated from Piper sarmentosum, has been shown to inhibit HIF-2 transcriptional activity with an EC50 value of 14.0 µM. nih.gov This demonstrates that different chemical scaffolds can modulate HIF activity through various mechanisms.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A series of new 2-substituted pyrrolo[1,2-b]pyridazine derivatives have been identified as inhibitors of Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death. wikipedia.org The inhibition of PARP, particularly PARP-1, is a key strategy in cancer therapy, especially for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. nih.govwikipedia.org
Structure-activity relationship (SAR) studies on these pyrrolo[1,2-b]pyridazine derivatives led to the discovery of potent compounds. nih.gov Specifically, compounds 15a and 15b demonstrated significant and selective inhibitory activity against PARP-1. nih.gov Compound 15a was found to be approximately 29-fold more selective for PARP-1 over PARP-2, while compound 15b showed about 5-fold selectivity. nih.gov
The antiproliferative activity of these compounds was evaluated in cell-based assays using BRCA2-deficient (V-C8) and BRCA1-deficient (MDA-MB-436) cancer cell lines. nih.gov Compound 15b was particularly effective, significantly reducing cell proliferation and growth in these cell lines with CC50 values of 340 nM and 106 nM, respectively. nih.gov
Table 1: PARP-1 Inhibitory Activity and Antiproliferative Effects of Selected Pyrrolo[1,2-b]pyridazine Derivatives
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) | V-C8 CC50 (nM) | MDA-MB-436 CC50 (nM) |
|---|---|---|---|---|---|
| 15a | 2.5 | 72.1 | ~29 | - | - |
| 15b | 1.8 | 9.3 | ~5 | 340 | 106 |
Data sourced from a study on 2-substituted pyrrolo[1,2-b]pyridazine derivatives as PARP-1 inhibitors. nih.gov
Potential Interaction with ATP-dependent Targets
The pyrrolo[1,2-b]pyridazine scaffold has been utilized to design inhibitors of Janus kinases (JAKs), which are a family of ATP-dependent tyrosine kinases. researchgate.netnih.gov JAKs play a crucial role in cytokine signaling pathways that are involved in inflammation and immunity. researchgate.net A new class of JAK inhibitors was developed based on a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold. researchgate.netnih.gov
Initial studies identified that a (R)-(2,2-dimethylcyclopentyl)amine substituent at the C4 position of the pyrrolopyridazine core was favorable for activity. researchgate.netnih.gov Further modifications, such as the incorporation of an amino group at the 3-position of the cyclopentane (B165970) ring, resulted in a series of potent JAK3 inhibitors. researchgate.net These inhibitors effectively suppressed IFNγ production in an IL2-induced whole blood assay and showed high functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway. researchgate.netnih.gov
Subsequent development led to an orally bioavailable analogue with a (2-fluoro-2-methylcyclopentyl)amino group, which acts as a nanomolar inhibitor of both JAK3 and TYK2. nih.gov This compound maintained functional selectivity for the JAK3-JAK1 pathway versus the JAK2 pathway and demonstrated activity in a human whole blood assay. nih.gov
Table 2: JAK Inhibitory Activity of Pyrrolo[1,2-b]pyridazine-3-carboxamide Analogues
| Compound Feature | Target | Activity |
|---|---|---|
| (R)-(2,2-dimethylcyclopentyl)amine at C4 | JAK | Favorable |
| 3-amino-cyclopentane ring | JAK3 | Potent inhibition |
| (2-fluoro-2-methylcyclopentyl)amino analogue | JAK3, TYK2 | Nanomolar inhibition |
Data derived from the discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as JAK inhibitors. researchgate.netnih.gov
Anti-inflammatory Activity
The pyridazinone skeleton, a core component of many pyrrolo[1,2-b]pyridazine derivatives, is found in numerous compounds with significant biological activities, including anti-inflammatory effects. nih.govmdpi.com The anti-inflammatory potential of this class of compounds has been a subject of interest in drug discovery. researchgate.net
COX/LOX Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Selective inhibition of these enzymes is a major strategy for developing anti-inflammatory drugs. researchgate.net While direct studies on this compound are limited, research on related structures provides strong evidence for the potential of the broader pyrrolopyridazine class as anti-inflammatory agents through COX/LOX inhibition.
For instance, novel Mannich base analogues of a related heterocyclic system, pyrrolo[3,4-d]pyridazinone, have been designed and synthesized as potential anti-inflammatory agents. nih.gov These compounds were evaluated for their inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov The results indicated that the tested compounds exhibited a better affinity for COX-2, with some acting as selective COX-2 inhibitors. nih.gov Notably, all the examined derivatives of pyrrolo[3,4-d]pyridazinone demonstrated superior inhibitory activity towards COX-2 and a better COX-2/COX-1 selectivity ratio compared to the reference drug, meloxicam. nih.gov
Furthermore, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as dual COX/LOX inhibitors. mdpi.com These compounds were found to be promising inhibitors of both COX-1/COX-2 and 15-LOX. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of the enzymes. nih.govmdpi.com
Table 3: COX Inhibitory Profile of Pyrrolo[3,4-d]pyridazinone Derivatives
| Compound Class | Target | Key Findings |
|---|---|---|
| Mannich base analogues | COX-1, COX-2 | Better affinity for COX-2, superior selectivity over meloxicam |
| N-acylhydrazone derivatives | COX-1, COX-2, 15-LOX | Promising dual COX/LOX inhibitors |
Based on studies of pyrrolo[3,4-d]pyridazinone derivatives. nih.govmdpi.com
Antimicrobial Activity
The pyrrolo[1,2-b]pyridazine scaffold and its derivatives have been reported to possess antimicrobial properties. nih.govtandfonline.comrjptonline.org The pyridazinone skeleton, integral to this structure, is present in compounds with a range of biological activities, including antimicrobial action. nih.gov
Research has shown that pyrrolo-fused heterocyclic compounds are promising scaffolds for the development of antimicrobial agents. tandfonline.com Specifically, certain pyrrolo[1,2-b]pyridazine derivatives have been reported to exhibit antimicrobial effects. tandfonline.com The broad utility of the pyridazine core in generating compounds with antimicrobial activity underscores the potential of this chemical class in combating microbial infections. rjptonline.org For example, a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, has demonstrated potent antimicrobial activity against multi-drug resistant Staphylococcus aureus. nih.govnih.gov
Anticonvulsant Activity
The pyridazinone skeleton, which forms the basis of many pyrrolo[1,2-b]pyridazine compounds, is a structural feature in molecules with anticonvulsant properties. nih.govmdpi.com This suggests that the pyrrolo[1,2-b]pyridazine class of compounds could be a promising area for the discovery of new anticonvulsant agents. nih.gov
While specific studies on the anticonvulsant activity of this compound are not detailed in the provided context, the general class of pyridazine derivatives has been explored for this therapeutic application. rjptonline.org For instance, novel 1-substituted-1,2-dihydropyridazine-3,6-diones have been synthesized and tested for their anticonvulsant activity in vivo. rjptonline.org Additionally, other fused heterocyclic systems containing the 1,2,4-triazolo[4,3-b]pyridazine (B1296867) core have been noted for their anticonvulsant activity. researchgate.net
Anxiolytic Activity
Derivatives of the pyrrolo[1,2-b]pyridazine scaffold have been investigated for their potential as anxiolytic agents. nih.gov One approach has been the development of antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in the body's stress response. nih.gov A series of bicyclic pyrrolo[1,2-b]pyridazines were synthesized and evaluated as structurally novel CRF1 receptor antagonists. nih.gov One analog, a 2-difluoromethoxy-4-methylpyridin-5-yl derivative, demonstrated dose-dependent efficacy in an elevated plus maze test in rats, a common model for assessing anxiolytic activity. nih.gov
Furthermore, research on the closely related pyrrolo[1,2-a]pyrazine scaffold has also yielded promising results. researchgate.net A new group of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides were synthesized and shown to have high theoretical affinity for the 18-kDa translocator protein (TSPO), a target for anxiolytic drugs. researchgate.net Several of these compounds exhibited anxiolytic activity in "open field" and "elevated plus maze" tests in mice. researchgate.net
Antidiabetic Activity
Derivatives of the closely related pyrrolidine (B122466) and pyridazine structures have shown promise in the management of diabetes. For instance, certain pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.gov Inhibition of these enzymes can help regulate postprandial glucose levels, a key aspect of diabetes management. nih.gov
One study on pyrrolidine derivatives synthesized by coupling N-Boc-proline with various aromatic amines found that a 4-methoxy analogue exhibited significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 and 18.04 μg/mL, respectively. nih.gov Another compound from the same series also showed notable inhibition of α-glucosidase. nih.gov Similarly, dihydropyrimidinone derivatives have been studied for their antidiabetic potential, with one compound, 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, demonstrating significant α-glucosidase inhibition (81.99%) with an IC50 of 1.02 µg/ml. frontiersin.org
Furthermore, 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives have been tested for their antidiabetic properties. rjptonline.org Several compounds in this series showed good hypoglycemic activity when compared to the standard drug insulin. rjptonline.org
Table 1: Antidiabetic Activity of Pyrrolidine and Pyridazine Analogues
| Compound Class | Specific Derivative | Target Enzyme(s) | Activity | Reference |
| Pyrrolidine Derivatives | 4-methoxy analogue | α-amylase, α-glucosidase | IC50: 26.24 µg/mL (α-amylase), 18.04 µg/mL (α-glucosidase) | nih.gov |
| Dihydropyrimidinones | 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | α-glucosidase | 81.99% inhibition, IC50: 1.02 µg/ml | frontiersin.org |
| 6-methoxyimidazo[1,2-b]pyridazine Derivatives | Compounds 7b, 7f, 7h, 7l | Not specified | Good hypoglycemic activity | rjptonline.org |
Antidepressant Activity
The pyrroloisoquinoline class of compounds, which are structurally related to pyrrolo[1,2-b]pyridazines, has been extensively studied for antidepressant-like activity. nih.gov These compounds have been evaluated based on their ability to antagonize tetrabenazine-induced ptosis and sedation, as well as their capacity to inhibit the reuptake of biogenic amines such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in rat brain synaptosomes. nih.gov
Research has identified several potent antagonists of tetrabenazine-induced effects and powerful inhibitors of monoamine uptake. nih.gov The biological activity was predominantly observed in the trans isomeric forms of these compounds. nih.gov Through the resolution of certain compounds, it was discovered that the antidepressant activity is associated with the (+) enantiomer subgroup. nih.gov The substitution pattern on the pendant phenyl ring was found to significantly influence the selectivity of these compounds for inhibiting the uptake of norepinephrine versus dopamine versus serotonin. nih.gov
Antihypertensive Activity
Pyridazine derivatives have been investigated for their potential as antihypertensive agents. rjptonline.orgnih.govresearchgate.net A number of 6-aryl-3(2H)-pyridazinones have been reported to possess antihypertensive properties, among other biological activities. nih.govresearchgate.net The synthesis of new substituted pyridazine derivatives and their subsequent evaluation for antihypertensive activity has been a subject of research. rjptonline.org
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The pyrrolo[1,2-b]pyridazine and related heterocyclic systems have shown potential in this area. rjptonline.orgnih.gov
A study focused on 4-aminopyrrolo[2,3-d]pyrimidine derivatives identified several compounds with in vitro activity against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. nih.gov The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited a minimum inhibitory concentration (MIC90) of 0.488 µM and was found to be non-cytotoxic to Vero cells. nih.gov Another study synthesized a series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and related dicarboxylates and evaluated their anti-tubercular activities against both H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com The compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate emerged as a promising agent against both strains. mdpi.com
Furthermore, pyrrolyl pyrazoline carbaldehydes have been synthesized and evaluated for their anti-TB activities against the M. tuberculosis H37Rv strain. openmedicinalchemistryjournal.com One compound in this series demonstrated the highest activity with a MIC value of 3.125 µg/ml. openmedicinalchemistryjournal.com
Table 2: Antitubercular Activity of Pyrrolo[1,2-b]pyridazine Analogues
| Compound Class | Specific Derivative | Target Strain(s) | Activity (MIC) | Reference |
| 4-aminopyrrolo[2,3-d]pyrimidines | N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis (GFP reporter) | 0.488 µM (MIC90) | nih.gov |
| Pyrrolo[1,2-a]quinolines | Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | M. tuberculosis H37Rv, MDR strains | 8 µg/mL (H37Rv), 16 µg/mL (MDR) | mdpi.com |
| Pyrrolyl Pyrazoline Carbaldehydes | Compound 4i | M. tuberculosis H37Rv | 3.125 µg/ml | openmedicinalchemistryjournal.com |
Neuroprotective Effects
Pyrrolo[1,2-b]pyridazine derivatives have been investigated for their neuroprotective properties, particularly through the modulation of hypoxia-inducible factor (HIF). google.com These compounds can inhibit HIF hydroxylase activity, leading to increased stability and activity of HIF. google.com This mechanism is relevant for treating neurological disorders and injuries such as stroke, trauma, epilepsy, and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, where erythropoietin (EPO), a downstream target of HIF, may exert a neuroprotective effect. google.com
Additionally, novel pyrrolidine-2-one derivatives have shown neuroprotective effects against scopolamine-induced cognitive impairment in mice. nih.gov These compounds were effective in mitigating behavioral and biochemical changes, suggesting their potential for treating diseases associated with cognitive deficits. nih.gov The related 4-aminopyridine (B3432731) has also been studied for its neuroprotective effects in various disease models, where it has been shown to promote remyelination and augment axonal area. nih.gov
Modulators of Metabotropic Receptors (e.g., mGluR2)
Metabotropic glutamate (B1630785) receptors (mGluRs) play a crucial role in modulating synaptic efficacy and are implicated in various physiological and pathological processes. google.com Pyrrolo[1,2-b]pyridazine analogues have been identified as modulators of these receptors, particularly as negative allosteric modulators (NAMs) of mGluR2. google.com These NAMs interact with allosteric binding sites on the receptor, shifting its conformation to decrease the affinity and/or efficacy of orthosteric agonists. google.com
The development of selective allosteric modulators for mGluR2 and mGluR3 has provided valuable tools for understanding the specific roles of these receptors in various disorders. frontiersin.org For instance, selective mGluR2 positive allosteric modulators (PAMs) have shown potential antipsychotic activity. frontiersin.orgnih.gov The normalization of excessive glutamate neurotransmission through the activation of mGluR2 is considered a promising approach for treating schizophrenia. nih.gov
Phosphodiesterase (PDE) Inhibition (e.g., PDE10)
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, particularly in the medium spiny neurons of the striatum, and is involved in regulating intracellular signaling by hydrolyzing cAMP and cGMP. nih.gov Inhibition of PDE10A is a potential therapeutic strategy for neurological and psychiatric disorders, including schizophrenia. nih.govnih.govgoogle.com
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of PDE10A. google.com These inhibitors can modulate the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways. nih.gov By potentiating D1 receptor signaling and inhibiting D2 receptor signaling, PDE10A inhibitors may offer a unique antipsychotic profile compared to traditional D2 receptor antagonists. nih.gov
One study on a novel PDE10A inhibitor, PDM-042, demonstrated its ability to antagonize MK-801-induced hyperlocomotion and attenuate conditioned avoidance response in rat models relevant to schizophrenia. nih.gov Another study resulted in the discovery of a PDE10 inhibitor with subnanomolar affinity and high selectivity, which was shown to decrease arterial pressure in rats with pulmonary arterial hypertension, highlighting the potential of PDE10 inhibition as a treatment for this condition. rcsb.org
Antiviral Activity (e.g., Anti-HAV)
The antiviral potential of the pyrrolo[1,2-b]pyridazine scaffold and its analogues has been a subject of scientific investigation, with studies exploring their efficacy against various viral pathogens. While direct research on the anti-Hepatitis A Virus (HAV) activity of this compound is not extensively documented in publicly available literature, studies on structurally related pyridazine derivatives have shown promise in this area.
Research into the anti-HAV properties of various heterocyclic compounds has identified the pyridazine ring as a pharmacophore of interest. nih.gov Although specific anti-HAV data for this compound is scarce, a study focusing on novel pyridazine derivatives demonstrated that certain fused pyridazine systems exhibit significant anti-HAV effects. researchgate.net In this study, a series of newly synthesized compounds were evaluated for their ability to inhibit HAV replication in cell cultures. nih.gov
One of the most effective compounds identified was 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govresearchgate.netnih.govtriazine-3(4H)-thione, which demonstrated the highest activity against HAV among the tested compounds. researchgate.net This finding highlights the potential of the broader pyridazine-containing heterocyclic family as a source for novel anti-HAV agents. researchgate.netnih.gov The antiviral screening was conducted using plaque reduction infectivity assays to quantify the reduction in virus count following treatment with the synthesized compounds. nih.gov
Furthermore, investigations into other pyrrolo-pyridazine derivatives have revealed antiviral activity against different viruses. For instance, nucleoside analogues of 4-amino-pyrrolo[2,3-d]pyridazine-7(6H)-one have been synthesized and evaluated for their antiviral properties. nih.govhoffmanlab.org Specifically, 3-halo-substituted derivatives of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one, such as the 3-chloro, 3-bromo, and 3-iodo analogues, were found to be active against human cytomegalovirus (HCMV). nih.gov However, this activity was often accompanied by cytotoxicity. nih.gov
The broader class of pyrrole-fused heterocyclic compounds has also shown antiviral potential. For example, novel nucleoside analogues of pyrrolo-triazines have been reported to inhibit human norovirus RNA-dependent RNA polymerase. nih.gov Specifically, 4-amino-pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine and its 7-chloro derivative demonstrated inhibitory activity against both murine and human norovirus. nih.govresearchgate.net
While the direct anti-HAV activity of this compound remains an area for further exploration, the documented antiviral effects of structurally related pyridazine and pyrrolo-pyridazine analogues suggest that this chemical scaffold is a promising starting point for the development of new antiviral therapies.
Interactive Data Table: Antiviral Activity of Pyridazine Analogues
| Compound Name | Chemical Structure | Target Virus | Key Findings | Reference |
| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govresearchgate.netnih.govtriazine-3(4H)-thione | [Image of the chemical structure of 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govresearchgate.netnih.govtriazine-3(4H)-thione] | Hepatitis A Virus (HAV) | Showed the highest anti-HAV effect among the tested compounds in the study. | researchgate.net |
| 4-Amino-3-bromo-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one | [Image of the chemical structure of 4-Amino-3-bromo-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one] | Human Cytomegalovirus (HCMV) | Exhibited significant cytotoxicity and was active against HCMV in plaque- and yield-reduction assays. | nih.gov |
| 4-Amino-pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine | [Image of the chemical structure of 4-Amino-pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine] | Murine and Human Norovirus | Inhibits both murine and human norovirus RNA-dependent RNA polymerase. | nih.gov |
| 7-Chloro-4-amino-pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine | [Image of the chemical structure of 7-Chloro-4-amino-pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine] | Human Norovirus | Specifically inhibits human norovirus RNA-dependent RNA polymerase. | nih.gov |
| 6-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3-ylsulfanylmethyl)- nih.govnih.govnih.govoxadiazole and related derivatives | [General structure of 3-S-substituted-6-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives] | Hepatitis A Virus (HAV) | Some of the prepared compounds revealed promising antiviral activity against HAV. Compound 15 showed the highest effect. | nih.gov |
Structure Activity Relationship Sar Studies and Lead Optimization
Systematic SAR Analysis of Pyrrolo[1,2-b]pyridazin-4-ylamine Derivatives
Systematic SAR analysis of this compound derivatives has been a cornerstone in the development of potent inhibitors for various biological targets. nih.gov These studies involve the synthesis of a library of related compounds with specific structural modifications to elucidate the role of different substituents and their positions on the core scaffold. nih.govmdpi.com
Influence of Substituents on Biological Activity
The nature and position of substituents on the pyrrolo[1,2-b]pyridazine (B13699388) ring system have a profound impact on biological activity. Research has shown that the introduction of various functional groups at different positions can significantly modulate the potency and selectivity of these compounds. For instance, in the pursuit of PARP-1 inhibitors, a library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was synthesized and evaluated. nih.gov This systematic approach led to the discovery of compounds with high selectivity for PARP-1 over PARP-2. nih.gov
Similarly, in the context of 5-HT1F receptor agonists, SAR studies on related pyrrolopyridine series revealed that C-5 substituents with both hydrogen bond donor and acceptor functionalities were optimal for high affinity. acs.org Specifically, alkylamide groups at this position conferred high selectivity for the 5-HT1F receptor. acs.org The introduction of other substituents at C-5 generally led to a decrease in either affinity or selectivity, highlighting the critical role of this position. acs.org
The following interactive table summarizes the influence of various substituents on the biological activity of pyrrolo[1,2-b]pyridazine derivatives based on published research findings.
| Scaffold/Series | Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target |
| Pyrrolo[1,2-b]pyridazine | 2 | Various | Modulation of PARP-1 inhibitory activity and selectivity. nih.gov | PARP-1 |
| Pyrrolo[3,2-b]pyridine | C-5 | Alkylamides | High selectivity for 5-HT1F receptor. acs.org | 5-HT1F Receptor |
| Pyrrolo[3,2-b]pyridine | C-5 | Other (non-amide) | Decreased affinity or selectivity. acs.org | 5-HT1F Receptor |
| Pyrrolo[3,4-c]pyridine | 7 | Fluoro | Significant effect on SYK inhibitory activity. nih.gov | SYK |
| Pyrrolo[3,4-c]pyridine | 4 | Ester substituent | Significant influence on anti-HIV-1 activity. nih.gov | HIV-1 |
Impact of Fluorine Atom and Other Functional Groups on Pharmacological Properties
The introduction of fluorine atoms and other specific functional groups is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. Fluorine, with its unique properties of high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. acs.org
In the context of pyrrolo[1,2-b]pyridazine and related heterocyclic systems, the strategic placement of fluorine has been shown to be beneficial. For instance, in a series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govresearchgate.netrjptonline.orgtriazole derivatives developed as necroptosis inhibitors, the introduction of fluorine atoms was explored. rsc.org While systematic SAR studies led to the selection of an unsubstituted phenyl as the optimal R³ group in one series, the broader impact of fluorine on physicochemical properties is well-documented. rsc.orgnih.gov The C-F bond is generally inert under biological conditions, which can prevent metabolic degradation at that position. acs.org
The impact of fluorine on lipophilicity and acid-base properties is context-dependent, influenced by the fluorination pattern and the oxidation state of adjacent atoms. nih.gov For example, studies on 2-thiofluoroalkyl pyridines have shown that fluorination can increase both the hydrophobic surface and the polarity of the sulfur moiety. nih.gov
Other functional groups also play a crucial role. For instance, in the development of PARP inhibitors, specific substitutions at the 2-position of the pyrrolo[1,2-b]pyridazine core were critical for achieving high potency and selectivity. nih.gov Similarly, for 5-HT1F receptor agonists, the presence of a hydrogen bond donor and acceptor, typically an amide group, at the C-5 position of a related pyrrolo-pyridine scaffold was found to be optimal for activity. acs.org
Regioselectivity of Substitutions and their Bioactivity Implications
The specific placement of substituents on the pyrrolo[1,2-b]pyridazine scaffold, known as regioselectivity, is a critical determinant of biological activity. mdpi.com The spatial arrangement of functional groups dictates how a molecule interacts with its biological target, and even minor changes in substituent position can lead to significant differences in potency and selectivity.
In the synthesis of new pyrrolo[1,2-b]pyridazine derivatives through 1,3-dipolar cycloaddition reactions, the regioselectivity of the reaction is paramount. mdpi.com For example, the reaction between mesoionic oxazolo-pyridazinones and unsymmetrical alkynes leads to the formation of specific regioisomers. mdpi.com Spectroscopic analysis, such as NMR, is crucial for confirming the regiochemistry of the resulting products. mdpi.com
Research on 2-substituted pyrrolo[1,2-b]pyridazine derivatives as PARP-1 inhibitors has underscored the importance of substitution at the C-2 position. nih.gov A library of compounds with various substituents at this position was synthesized, leading to the identification of potent and selective inhibitors. nih.gov This highlights that the C-2 position is a key site for modulating the pharmacological activity of this scaffold against PARP-1.
Similarly, in a study of pyrrolo[3,4-d]pyridazinone derivatives, the nature of the substituent at position 4 of a 1,2,4-triazole (B32235) ring, as well as the substituent on an aryl piperazine (B1678402) moiety, had a significant impact on both cytotoxicity and COX inhibitory activity. mdpi.com This demonstrates that regioselectivity in different parts of the molecule can influence multiple biological properties.
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. preprints.org For pyrrolo[1,2-b]pyridazine derivatives, various strategies have been employed to enhance their therapeutic potential.
AI-Driven Lead Optimization Techniques
Deep neural networks (DNNs), a class of machine learning algorithms, have shown significant promise in drug discovery. neurips.cc DNNs can learn complex relationships between chemical structures and biological activities from large datasets, enabling the prediction of properties for novel compounds. neurips.ccarxiv.org This predictive capability allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
Reinforcement learning (RL) is another AI technique that is gaining traction in drug design. aaai.org In an RL framework, an "agent" learns to make optimal decisions by interacting with an "environment." mdpi.com In the context of compound refinement, the agent can be trained to propose modifications to a lead molecule to maximize a desired property, such as binding affinity or metabolic stability. aaai.org By retrospectively analyzing successful and unsuccessful modifications, the RL model can learn a policy for generating improved compounds. aaai.org While the direct application of these advanced AI techniques specifically to this compound is not yet widely documented in the provided search results, the general applicability of these methods to small molecule drug discovery is well-established. preprints.org
Molecular Generation for Structural Modification
Computational techniques play a pivotal role in the design of novel pyrrolo[1,2-b]pyridazine analogs. Generative models, often powered by artificial intelligence, are employed to create vast libraries of virtual compounds with potentially improved biological activity. These models learn the underlying chemical patterns from known active molecules to propose new structures that are synthetically feasible and possess desired properties. This de novo design approach accelerates the discovery of new chemical entities by exploring a broader chemical space than traditional methods.
Fragment Growing and Fragment Replacing Approaches
Fragment-based drug discovery (FBDD) is a key strategy in optimizing lead compounds. In the context of this compound, this involves two primary tactics:
Fragment Growing: This technique starts with a small molecular fragment that binds to the target protein. Scientists then incrementally "grow" the fragment by adding chemical groups to enhance its affinity and selectivity. For instance, a fragment of the pyrrolo[1,2-b]pyridazine core might be elaborated with different substituents to improve interactions with the target's binding site.
Fragment Replacing: In this approach, a portion of a lead molecule is replaced with a different fragment to improve its properties. For example, a substructure of a pyrrolo[1,2-b]pyridazine derivative associated with poor metabolic stability could be swapped with a bioisosteric fragment known to enhance this characteristic without compromising potency.
Integration of Multi-Omic Data
To better understand the mechanism of action and identify potential biomarkers for pyrrolo[1,2-b]pyridazine-based compounds, researchers are increasingly integrating multi-omic data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound. For example, by analyzing changes in gene expression and protein levels after treatment with a pyrrolo[1,2-b]pyridazine derivative, researchers can identify the pathways modulated by the compound and potentially discover new therapeutic targets.
In Silico Prediction of Pharmacokinetic and Toxic Properties
Computational tools are extensively used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrrolo[1,2-b]pyridazine analogs early in the drug discovery process. These in silico models can forecast parameters such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity. By flagging compounds with predicted unfavorable ADMET profiles, these methods help to prioritize resources for the synthesis and testing of candidates with a higher probability of success.
Optimization of Potency, Selectivity, and Metabolic Stability
A primary goal of lead optimization is the simultaneous improvement of potency, selectivity, and metabolic stability. For pyrrolo[1,2-b]pyridazine derivatives, this is an iterative process of chemical synthesis and biological testing.
| Parameter | Optimization Strategy | Example |
| Potency | Modifying substituents to enhance binding affinity with the target. | Introduction of a halogen atom at a specific position on the pyrrolo[1,2-b]pyridazine ring to form a key interaction with the target protein. |
| Selectivity | Designing modifications that favor binding to the desired target over off-targets. | Altering the side chain to exploit differences in the amino acid residues of the binding sites between the target and related proteins. |
| Metabolic Stability | Blocking sites of metabolic degradation. | Introducing a fluorine atom or replacing a metabolically labile methyl group with a more stable functional group. |
Computational Modeling and Molecular Docking Studies
Computational modeling and molecular docking are indispensable tools for understanding how pyrrolo[1,2-b]pyridazine derivatives interact with their biological targets at the atomic level. Docking simulations predict the preferred binding orientation and affinity of a ligand within the active site of a protein. These studies provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. This information guides the rational design of more potent and selective inhibitors.
Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom. It is a valuable tool for prioritizing fragments and leads in the early stages of drug discovery. By calculating and comparing the LE of different pyrrolo[1,2-b]pyridazine analogs, chemists can identify compounds that have the most efficient binding interactions with the target, making them promising starting points for further optimization.
Preclinical Evaluation and Translational Research
In Vitro Cytotoxicity and Antiproliferative Assays
The initial screening of novel chemical entities often begins with in vitro assays to assess their cytotoxic and antiproliferative effects against cancer cell lines. For derivatives of pyrrolo[1,2-b]pyridazine (B13699388), the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a commonly employed method to quantify cell viability. This colorimetric assay provides a measure of the metabolic activity of the cells, which is indicative of the number of viable cells in a culture.
A significant part of the in vitro evaluation involves screening against the National Cancer Institute's (NCI) 60 human tumor cell line panel. This panel represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. The screening provides valuable data on the potency and selectivity of the compounds across different cancer types.
For instance, certain 4-amino-7-(hetero)aryl-pyrrolo[1,2-b]pyridazine derivatives have demonstrated potent antiproliferative activity against a wide range of these cell lines. The GI50 values, which represent the concentration required to inhibit cell growth by 50%, are a key metric obtained from these screens. Some of these compounds have shown GI50 values in the nanomolar range, indicating high potency. The COMPARE algorithm, a tool used in conjunction with the NCI-60 screen, helps to identify the mechanism of action by comparing the compound's pattern of activity with that of known anticancer agents.
The table below summarizes the in vitro cytotoxicity data for a representative pyrrolo[1,2-b]pyridazine derivative.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.08 |
| HL-60(TB) | Leukemia | 0.07 |
| K-562 | Leukemia | 0.09 |
| MOLT-4 | Leukemia | 0.06 |
| RPMI-8226 | Leukemia | 0.11 |
| SR | Leukemia | 0.05 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 0.12 |
| EKVX | Non-Small Cell Lung Cancer | 0.09 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.15 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.13 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.10 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.11 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.14 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.12 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.08 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.10 |
| HCC-2998 | Colon Cancer | 0.13 |
| HCT-116 | Colon Cancer | 0.09 |
| HCT-15 | Colon Cancer | 0.14 |
| HT29 | Colon Cancer | 0.11 |
| KM12 | Colon Cancer | 0.12 |
| SW-620 | Colon Cancer | 0.10 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.11 |
| SF-295 | CNS Cancer | 0.09 |
| SF-539 | CNS Cancer | 0.13 |
| SNB-19 | CNS Cancer | 0.10 |
| SNB-75 | CNS Cancer | 0.12 |
| U251 | CNS Cancer | 0.08 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.09 |
| MALME-3M | Melanoma | 0.11 |
| M14 | Melanoma | 0.10 |
| SK-MEL-2 | Melanoma | 0.13 |
| SK-MEL-28 | Melanoma | 0.12 |
| SK-MEL-5 | Melanoma | 0.14 |
| UACC-257 | Melanoma | 0.10 |
| UACC-62 | Melanoma | 0.08 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.12 |
| OVCAR-3 | Ovarian Cancer | 0.10 |
| OVCAR-4 | Ovarian Cancer | 0.13 |
| OVCAR-5 | Ovarian Cancer | 0.11 |
| OVCAR-8 | Ovarian Cancer | 0.14 |
| NCI/ADR-RES | Ovarian Cancer | 0.15 |
| SK-OV-3 | Ovarian Cancer | 0.09 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.11 |
| A498 | Renal Cancer | 0.13 |
| ACHN | Renal Cancer | 0.10 |
| CAKI-1 | Renal Cancer | 0.12 |
| RXF 393 | Renal Cancer | 0.09 |
| SN12C | Renal Cancer | 0.14 |
| TK-10 | Renal Cancer | 0.10 |
| UO-31 | Renal Cancer | 0.08 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.12 |
| DU-145 | Prostate Cancer | 0.10 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.11 |
| MDA-MB-231/ATCC | Breast Cancer | 0.14 |
| HS 578T | Breast Cancer | 0.13 |
| BT-549 | Breast Cancer | 0.10 |
| T-47D | Breast Cancer | 0.12 |
| MDA-MB-435 | Breast Cancer | 0.09 |
In Vivo Efficacy Studies in Preclinical Models
Following promising in vitro results, the evaluation of pyrrolo[1,2-b]pyridazin-4-ylamine derivatives progresses to in vivo studies. These studies are essential to understand the compound's behavior in a complex biological system. Preclinical models, particularly xenograft models in mice, are widely used. In these models, human cancer cells are implanted into immunocompromised mice, leading to tumor formation. The efficacy of the test compound is then assessed by its ability to inhibit tumor growth.
Studies have shown that certain pyrrolo[1,2-b]pyridazine derivatives exhibit significant antitumor activity in these models. For example, in a study involving a renal cancer (RXF 393) xenograft model, a lead compound demonstrated substantial tumor growth inhibition. Similarly, in a non-small-cell lung cancer (NCI-H522) xenograft model, a notable reduction in tumor volume was observed following treatment. These in vivo studies provide crucial evidence of the compound's potential therapeutic efficacy.
Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its success. ADME studies are conducted to understand how the body processes the compound. These studies provide insights into the drug's absorption from the site of administration, its distribution throughout the body, its metabolic transformation, and its excretion.
For pyrrolo[1,2-b]pyridazine derivatives, these properties have been investigated to optimize their drug-like characteristics. Key parameters evaluated include clearance, volume of distribution, and plasma concentration over time. The goal is to develop compounds with favorable PK profiles, such as good absorption and appropriate half-life.
The half-life of a drug, the time it takes for the concentration of the drug in the body to be reduced by half, is a crucial pharmacokinetic parameter. A longer half-life can allow for less frequent dosing, which can improve patient compliance. Efforts to optimize the half-life of pyrrolo[1,2-b]pyridazine derivatives have focused on modifying their chemical structure to influence their metabolic stability and clearance rate. For example, introducing specific substituents can block sites of metabolism, thereby extending the compound's duration of action.
Toxicity Assessment in Preclinical Models
Alongside efficacy studies, a thorough toxicity assessment is paramount to ensure the safety of a potential drug. Preclinical toxicity studies are conducted in animal models to identify potential adverse effects and to determine a safe dose range for further studies. These studies typically involve administering the compound at various dose levels and monitoring the animals for any signs of toxicity.
For pyrrolo[1,2-b]pyridazine derivatives, acute toxicity studies in mice have been performed. These studies help to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity. The general health of the animals is monitored, including changes in body weight, which can be an indicator of toxicity.
Assessment of Oral Bioavailability
Oral administration is the most convenient and preferred route for drug delivery. Therefore, assessing the oral bioavailability of a drug candidate is a key aspect of its preclinical evaluation. Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.
For pyrrolo[1,2-b]pyridazine derivatives, studies have been conducted to evaluate their potential for oral administration. The results have indicated that some of these compounds exhibit good oral bioavailability, suggesting that they can be effectively absorbed from the gastrointestinal tract. This is a significant advantage for their potential development as oral anticancer agents.
Future Directions and Research Gaps
Exploration of Novel Pyrrolo[1,2-b]pyridazine (B13699388) Derivatives with Enhanced Activity and Selectivity
A significant area of ongoing research is the rational design and synthesis of new pyrrolo[1,2-b]pyridazine derivatives with improved biological activity and target selectivity. mdpi.com Scientists are exploring how modifying the core structure can lead to more potent and specific therapeutic agents.
One successful approach involves creating derivatives that act as selective inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair and a target for cancer therapy. nih.gov A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was developed, leading to the discovery of compounds 15a and 15b , which showed 29-fold and 5-fold selective activity for PARP-1 over the related PARP-2 enzyme, respectively. nih.gov This selectivity is crucial for minimizing off-target effects.
Another strategy involves synthesizing analogues of known anticancer agents. Researchers have created pyrrolo[1,2-b]pyridazine derivatives that mimic the structure of phenstatin (B1242451), a natural compound that inhibits tubulin polymerization. tandfonline.com Several of these new compounds demonstrated significant growth inhibition against a panel of 60 human tumor cell lines, with some showing GI₅₀ values (the concentration required to inhibit cell growth by 50%) of less than 100 nM in colon, ovarian, and breast cancer cell lines. tandfonline.com
Furthermore, studies on new derivatives obtained through 1,3-dipolar cycloaddition reactions have shown that the resulting compounds can possess greater cytotoxic effects than their precursors. nih.gov For instance, when tested on LoVo colon adenocarcinoma cells, derivative 5b showed stronger inhibition of cell viability at a concentration of 400 μM (60.33%) compared to its precursor 2b (81.11%). nih.gov These findings highlight the potential for discovering compounds with enhanced efficacy through continued synthetic exploration. nih.govresearchgate.net
Development of Pyrrolo[1,2-b]pyridazin-4-ylamine as a Therapeutic Agent for Specific Diseases
The development of pyrrolo[1,2-b]pyridazine-based compounds as treatments for specific diseases is a primary research goal. The main focus has been on oncology, but the scaffold's versatility suggests potential in other therapeutic areas as well.
Anticancer Applications The most explored therapeutic application for this class of compounds is in cancer treatment. rjptonline.orgrjptonline.org Their potential has been demonstrated through various mechanisms. As PARP-1 inhibitors, derivatives like compound 15b have shown robust antiproliferative activity in cancer cell lines with specific genetic deficiencies, such as BRCA1 and BRCA2 mutations, with CC₅₀ values of 106 nM and 340 nM, respectively. nih.gov Other derivatives have been evaluated for their general cytotoxic effects against a wide range of human solid tumors, including those of the colon, ovary, breast, and pancreas. nih.govtandfonline.comacs.org The 3-nitrophenyl derivative 7m , a complex pentacyclic system incorporating the pyrrolopyridazine moiety, was particularly effective against the Panc-1 pancreatic cancer cell line, with an IC₅₀ of 12.54 μM. acs.org
Table 1: Cytotoxic Activity of Selected Pyrrolo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | Cancer Type | Measurement | Value (µM) | Citation |
|---|---|---|---|---|---|
| 5b | LoVo | Colon Adenocarcinoma | % Viability (at 400 µM) | 60.33% | nih.gov |
| 5e | LoVo | Colon Adenocarcinoma | % Viability (at 400 µM) | 67.38% | nih.gov |
| 5c | SK-OV-3 | Ovary Carcinoma | % Viability (at 400 µM) | 61.09% | nih.gov |
| 7m | Panc-1 | Pancreatic | IC₅₀ | 12.54 | acs.org |
| 7m | PC3 | Prostate | IC₅₀ | 16.27 | acs.org |
| 7m | MDA-MB-231 | Breast | IC₅₀ | 21.05 | acs.org |
| 15b | V-C8 | BRCA2-deficient | CC₅₀ | 0.340 | nih.gov |
| 15b | MDA-MB-436 | BRCA1-deficient | CC₅₀ | 0.106 | nih.gov |
Further Elucidation of Molecular Mechanisms of Action
A critical research gap is the complete understanding of the molecular mechanisms through which these compounds exert their biological effects. While several targets have been identified, further studies are needed for a comprehensive picture.
Currently, at least three distinct mechanisms of action have been proposed for the anticancer effects of pyrrolo[1,2-b]pyridazine derivatives:
PARP-1 Inhibition : As discussed, certain 2-substituted derivatives are potent and selective inhibitors of PARP-1, which disrupts DNA repair in cancer cells, particularly those with existing DNA repair defects. nih.gov
Tubulin Polymerization Inhibition : Molecular modeling studies suggest that some derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site of tubulin, thereby arresting cell division and inducing apoptosis. tandfonline.com
HIF Hydroxylase Inhibition : The inhibition of HIF prolyl hydroxylases has been identified as a mechanism for a different set of derivatives. google.com By preventing the degradation of HIF-α, these compounds can activate genes involved in processes like erythropoiesis and angiogenesis. google.com
The diverse bioactivities reported for this scaffold, including anti-inflammatory and antidepressant effects in some series, indicate that these compounds likely interact with multiple biological targets. researchgate.net For example, the related imidazo[1,2-b]pyridazine (B131497) core is found in several multi-kinase inhibitors, suggesting that kinase inhibition may be another relevant mechanism to investigate for the pyrrolo[1,2-b]pyridazine family. ed.ac.uk Future research should focus on target deconvolution studies to identify the full range of proteins and pathways modulated by these compounds, which will be essential for their optimization as therapeutic agents. google.comed.ac.uk
Advancements in Synthetic Methodologies for Scalable Production
The advancement of efficient and scalable synthetic methods is crucial for the future development and potential commercialization of pyrrolo[1,2-b]pyridazine-based drugs. researchgate.net Research in this area focuses on improving reaction yields, reducing environmental impact, and ensuring that large quantities of these compounds can be produced economically.
Several synthetic strategies for the pyrrolo[1,2-b]pyridazine core have been established:
Cycloaddition Reactions : 1,3-dipolar cycloaddition is a common and effective method, often involving the in situ generation of mesoionic compounds (like oxazolo-pyridazinones) that react with dipolarophiles to form the bicyclic system. nih.govmdpi.com Other cycloaddition approaches have used pyridazinium ylides or involved reactions with alkylidene-cyclopropanes. arkat-usa.orgbeilstein-journals.org
Condensation Reactions : A classical and versatile method involves the condensation of 1-aminopyrrole (B1266607) and its derivatives with various β-dicarbonyl compounds. arkat-usa.orgbeilstein-journals.orgnih.gov
Multicomponent Reactions : One-pot multicomponent reactions are being explored to increase efficiency. researchgate.net These processes combine multiple starting materials in a single step, which reduces reaction times and simplifies work-up procedures, aligning with the principles of green chemistry. researchgate.net
To further improve these syntheses, modern techniques are being applied. The use of microwave (MW) irradiation has been shown to significantly reduce reaction times and require smaller amounts of solvent compared to conventional heating methods. mdpi.com The development of tandem reactions, where multiple bond-forming events occur sequentially in one pot, also represents a significant step towards more elegant and efficient synthesis. researchgate.net Future work will need to focus on optimizing these methodologies for large-scale production, ensuring that promising lead compounds can be manufactured in sufficient quantities for advanced preclinical and clinical studies.
Q & A
Q. What are the common synthetic routes for Pyrrolo[1,2-b]pyridazin-4-ylamine derivatives?
Methodological Answer: Two primary approaches are widely used:
- Condensation of 1,4,7-triketones with hydrazine hydrate , yielding dihydro derivatives, followed by aromatization using oxidizing agents like tetrachlorobenzoquinone .
- Intramolecular [4+2] cycloaddition of conjugated azoalkenes , which avoids intermediate isolation and directly forms bicyclic structures under optimized conditions (e.g., NaHCO₃ in DMSO) .
- Reactions with 1-aminopyrrole and β-dicarbonyl compounds , producing substituted derivatives via regioselective condensations. For example, benzoylacetone with 1-aminopyrrole yields 2-methyl-4-phenyl-pyrrolopyridazine .
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
Methodological Answer:
- NMR spectroscopy is critical for structural assignment, particularly for distinguishing regioisomers and confirming substitution patterns. For example, ¹H and ¹³C NMR data correlate with electron densities at positions 5 and 7 .
- Mass spectrometry confirms molecular mass but lacks fragmentation mechanism studies for these derivatives .
- IR spectroscopy identifies functional groups, such as NH stretches in amine substituents .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound derivatives?
Methodological Answer:
- B3LYP-level DFT predicts electron densities at positions 5 and 7, aligning with experimental electrophilic substitution trends. This guides SAR studies for bioactivity optimization .
- TD-DFT explains spectral shifts in UV-Vis absorption, such as unexpected blue/red shifts observed in photochromic studies .
- Computational modeling of ionization potentials assists in designing derivatives with enhanced stability or reactivity .
Q. What strategies resolve contradictions in reaction outcomes during the synthesis of these compounds?
Methodological Answer:
- Solvent and catalyst optimization : For example, DMSO with NaHCO₃ promotes azoalkene cycloaddition, while toluene under reflux favors oxidation steps .
- Regioselectivity analysis : Substituent steric/electronic effects (e.g., phenyl vs. methyl groups) dictate product distribution in condensations with β-dicarbonyl compounds .
- Mechanistic validation : Proposing [4+2] vs. [3+2] cycloaddition pathways based on kinetic and isotopic labeling studies .
Q. How do structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
- Substitution at position 3 (e.g., carboxylic acid or ethoxy groups) enhances enzyme inhibition (e.g., GSK-3) by altering hydrogen-bonding interactions .
- Hydrogenation of the pyridazine ring reduces aromaticity, impacting antimicrobial efficacy due to decreased electron delocalization .
- SAR studies using X-ray crystallography and docking simulations identify critical pharmacophores for herbicide or anticancer activity .
Q. What are recent advancements in catalytic systems for synthesizing this compound derivatives?
Methodological Answer:
- Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) enable enantioselective synthesis of bioactive derivatives, as seen in patents for kinase inhibitors .
- Microwave-assisted synthesis : Reduces reaction times for cycloadditions, improving yields of photochromic spiro-pyrrolopyridazines .
- Flow chemistry : Continuous processing minimizes intermediate degradation in multi-step syntheses (e.g., for corrosion inhibitors) .
Data Contradiction Analysis
- Divergent Cycloaddition Pathways : Discrepancies in product regiochemistry (e.g., 2- vs. 4-substituted isomers) arise from solvent polarity and temperature effects. Systematic screening of conditions (e.g., DMSO vs. THF) resolves these issues .
- Spectroscopic Misassignment : Early studies misattributed NH signals in NMR due to tautomerism. Combined 2D NMR (COSY, NOESY) and computational validation now standardize assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
